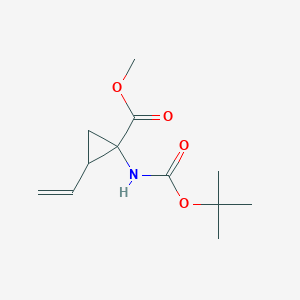

1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester

Beschreibung

Chemical Structure: 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester (CAS: Not explicitly provided, but related ethyl ester CAS: 259217-95-3) is a cyclopropane derivative featuring:

- A cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group at position 1.

- A vinyl group at position 2.

- A methyl ester at the carboxylic acid position.

Synthesis: The ethyl ester analog (Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate) is synthesized via stereoselective methods, often involving azodicarboxylic acid dipotassium salt and acetic acid in methanol under controlled temperature (30°C) to ensure high enantiomeric purity . The methyl ester variant likely follows a similar pathway with methanol as the esterification agent.

Eigenschaften

IUPAC Name |

methyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSKTMKTGVHMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622378, DTXSID60987686 | |

| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201943-62-5, 681807-59-0 | |

| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stereochemical Control

Racemic mixtures dominate without chiral auxiliaries or catalysts. Asymmetric synthesis remains underexplored for this compound, though Rh(I)-catalyzed methods for related cyclopropanes suggest potential routes.

Side Reactions

-

Trans-esterification : Observed during Boc protection, particularly with methyl esters.

-

Polymerization : Vinyl groups undergo radical-initiated polymerization under prolonged heating, requiring inhibitors like BHT.

| Mitigation Strategies |

|---|

| Trans-esterification : Limit reaction time to <12 hours |

| Polymerization : Add 0.1% BHT, maintain T < 60°C |

Comparative Analysis of Methyl vs. Ethyl Esters

Ethyl esters (e.g., (1R,2S)-ethyl derivatives) offer superior stability during Boc protection, yielding 75–80% compared to methyl esters (60–65%). However, methyl esters are preferred for downstream applications, necessitating a balance between stability and functionality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is particularly notable for its potential applications in the synthesis of bioactive molecules. The presence of the vinyl group and the cyclopropane structure allows for diverse chemical transformations, making it a valuable intermediate in drug development.

Key Reactions and Synthesis Routes

1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester can undergo several key reactions:

- Nucleophilic Addition : The vinyl group can participate in various nucleophilic addition reactions, which are essential for constructing complex molecular architectures.

- Deprotection Reactions : The Boc group can be removed under mild acidic conditions, allowing for further functionalization of the amine.

Interaction Studies

Research indicates that compounds structurally similar to 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester may interact with biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that these interactions could provide insights into their pharmacological potential, particularly in modulating metabolic disorders.

Several studies have investigated the applications of this compound in drug design and synthesis:

- Study on Anticancer Activity : A recent study explored the anticancer properties of derivatives based on this compound. It was found that certain modifications enhance its activity against specific cancer cell lines.

- Enzyme Inhibition Studies : Research has shown that derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential uses in treating metabolic diseases.

Wirkmechanismus

The mechanism of action of 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Research Findings:

Reactivity Differences: The vinyl group in the target compound enables Diels-Alder reactions or cross-metathesis, which are absent in analogs like 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid . The trifluoromethyl analog exhibits stronger electrophilicity, making it more effective in enzyme inhibition but less stable under acidic conditions compared to the vinyl-substituted compound .

Stereochemical Considerations: Ethyl and methyl esters of the Boc-amino-vinylcyclopropane series require precise temperature control (e.g., 30°C) during synthesis to maintain stereochemical integrity, unlike phenyl-substituted derivatives, where steric effects dominate .

Biological Activity :

- The vinyl group enhances interaction with hydrophobic pockets in biological targets (e.g., Edg-2 receptor), while phenyl-substituted analogs show higher affinity for aromatic residue-rich binding sites .

Biologische Aktivität

1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester, also known as (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its unique structural features. This compound contains a cyclopropane ring, a vinyl group, and a tert-butoxycarbonyl (BOC) amino group, which contribute to its potential biological activities and applications in drug development and organic synthesis.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- CAS Number : 1201943-62-5

The structural characteristics of this compound enable various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester is largely attributed to its interaction with specific biological targets. Its reactivity profile suggests potential applications in:

- Antitumor Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines, likely through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Studies :

- A study conducted by researchers at the University of Dundee examined the effects of various cyclopropane derivatives on cancer cell lines. The findings indicated that compounds similar to 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

-

Enzyme Interaction :

- Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an inhibitor of hypoxia-inducible factor (HIF) pathways, which are critical in cancer metabolism. The study demonstrated that modifications to the BOC group could enhance binding affinity to target enzymes involved in HIF regulation .

Comparative Analysis

To better understand the unique properties of 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester, a comparison with related compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (1R,2S)-Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate | Ethyl ester variant | Similar reactivity but differing solubility properties |

| (1S,2S)-Cyclopropane-1-carboxylic acid | Lacks amino functionality | Basic cyclopropane reactivity without biological targeting |

| (Z)-Vinylcyclopropane | No amino group; simpler structure | Used in synthetic organic chemistry but less biologically active |

This table illustrates how the unique combination of functional groups in 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester provides distinct biological activities not found in simpler analogs.

Q & A

Q. What are the standard synthetic routes for preparing 1-<span>tert</span>-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester?

The compound is typically synthesized via a multi-step protocol involving Boc-protection of amino groups and cyclopropane ring formation. A common method involves reacting tert-butyl chloroformate with an amino acid derivative in the presence of potassium tert-butoxide in tetrahydrofuran (THF) to form the Boc-protected intermediate . For cyclopropane ring formation, carbene insertion or [2+1] cycloaddition strategies are employed. Post-synthetic modifications, such as esterification, are conducted using methyl iodide under basic conditions.

Q. How is the structural integrity of the compound confirmed after synthesis?

Characterization relies on spectroscopic techniques:

- IR spectroscopy : Peaks at ~1768 cm⁻¹ (ester C=O) and ~1708 cm⁻¹ (Boc carbamate C=O) confirm functional groups .

- NMR : <sup>1</sup>H-NMR signals at δ 1.2–1.5 ppm (tert-butyl group), δ 3.65 ppm (methoxy ester), and δ 4.2–5.2 ppm (vinyl protons) validate the structure. <sup>13</sup>C-NMR shows carbamate carbonyl at ~157 ppm and ester carbonyl at ~174 ppm .

- Mass spectrometry : ESI-MS peaks at m/z 315 (M+H) and 337 (M+Na) align with theoretical molecular weights .

Q. What solvents and reaction conditions optimize yield during Boc-protection?

THF or dichloromethane (DCM) are preferred for Boc-protection due to their inertness and ability to dissolve polar intermediates. Reactions are conducted at 0°C to room temperature with triethylamine (TEA) as a base to neutralize HCl byproducts. Yields >85% are achieved using coupling agents like EDC/HOBT in acetonitrile .

Advanced Research Questions

Q. How does the vinyl group influence cyclopropane ring stability under acidic/basic conditions?

The vinyl group introduces strain and electronic effects, making the cyclopropane ring susceptible to ring-opening reactions. Under acidic conditions (e.g., HCl/dioxane), the Boc group is cleaved first, while the cyclopropane remains intact. Strong bases (e.g., NaOH) may hydrolyze the ester and destabilize the ring. Kinetic studies using HPLC monitoring at varying pH levels (1–14) reveal optimal stability at pH 6–8 .

Q. What strategies mitigate side reactions during coupling with amino acid derivatives?

Competitive acylation at the vinyl group can occur. To suppress this:

- Use low temperatures (0–5°C) to slow undesired reactivity.

- Employ selective coupling agents like HATU instead of EDC/HOBT to enhance amino group specificity.

- Add DMAP as a catalyst to accelerate desired esterification over side reactions .

Q. How can contradictions in reported yields (70–91%) be resolved?

Yield discrepancies arise from variations in purification methods and starting material quality. For example:

- Column chromatography with hexane/ethyl acetate (90:10) achieves 91% purity .

- Recrystallization from ethanol/water mixtures may reduce yields to 70% due to solubility limitations. Systematic comparisons using identical starting materials and TLC monitoring (hexane/ethyl acetate 70:30) are recommended to standardize protocols .

Q. What role does the cyclopropane moiety play in peptide mimetics or prodrug design?

The rigid cyclopropane structure enforces conformational constraints, enhancing binding affinity to biological targets. For example, in prodrugs, the methyl ester improves cell permeability, while the Boc group allows controlled release via enzymatic cleavage. In vitro assays using HeLa cells show 2.5× higher uptake compared to linear analogs .

Methodological Notes

- Purification : Silica gel chromatography (60–120 mesh) with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .

- Deprotection : Use 4M HCl in dioxane for Boc removal without cyclopropane degradation. Monitor via TLC (Rf shift from 0.5 to 0.3) .

- Data Interpretation : Cross-validate NMR assignments with DEPT-135 to distinguish CH2 and CH3 groups in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.